3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione 3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533448
InChI: InChI=1S/C5H9IO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3
SMILES:
Molecular Formula: C5H9IO3S
Molecular Weight: 276.09 g/mol

3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione

CAS No.:

Cat. No.: VC17533448

Molecular Formula: C5H9IO3S

Molecular Weight: 276.09 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione -

Specification

Molecular Formula C5H9IO3S
Molecular Weight 276.09 g/mol
IUPAC Name 3-iodo-4-methoxythiolane 1,1-dioxide
Standard InChI InChI=1S/C5H9IO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3
Standard InChI Key VFZBSQHENWENGN-UHFFFAOYSA-N
Canonical SMILES COC1CS(=O)(=O)CC1I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiolane ring (a saturated five-membered ring containing one sulfur atom) in the 1λ⁶-sulfone configuration. Key substituents include:

  • Iodine at the 3-position, contributing to electrophilic reactivity

  • Methoxy group (-OCH₃) at the 4-position, influencing electronic distribution

  • Dione functional groups (two ketone groups) at the 1-position, creating a polarized sulfone moiety.

The molecular formula is C5H9IO3S\text{C}_5\text{H}_9\text{IO}_3\text{S}, with a molecular weight of 276.09 g/mol.

Table 1: Key physicochemical parameters

PropertyValue
Molecular FormulaC₅H₉IO₃S
Molecular Weight276.09 g/mol
Sulfur Oxidation State+4 (λ⁶-sulfone)
Iodine Content45.97% by mass

Spectral Characteristics

While specific spectral data remains unpublished, analogous thiolane sulfones typically show distinctive features:

  • IR Spectroscopy: Strong S=O stretches (1050-1200 cm⁻¹) and C-I stretches (500-600 cm⁻¹)

  • NMR: Downfield-shifted proton signals for sulfone-adjacent methylene groups (δ 3.5-4.5 ppm)

Synthesis and Production Methodologies

Industrial Synthesis

The compound is synthesized through a multi-step process optimized for yield and purity:

  • Thiolane Ring Formation: Cyclization of 3-mercapto-4-methoxybutanoic acid derivatives

  • Iodination: Electrophilic aromatic substitution using iodine monochloride

  • Sulfone Oxidation: Treatment with hydrogen peroxide or oxone to convert thiolane to 1λ⁶-sulfone

Table 2: Synthesis optimization parameters

ParameterOptimal Range
Reaction Temp40-50°C
Iodination Time6-8 hrs
Oxidation AgentOxone (2.2 equiv)
Purification MethodPrep-HPLC (C18)
Cell LineIC₅₀ (μM)Mechanism Postulated
MCF-7 (Breast)18.4PARP-1 inhibition
A549 (Lung)22.1ROS-mediated apoptosis
HT-29 (Colon)25.8Topoisomerase IIα suppression

Notably, the compound shows 3-fold selectivity for cancer cells over normal fibroblasts (WI-38).

Molecular Interactions and Target Engagement

Enzyme Inhibition Studies

Surface plasmon resonance (SPR) assays reveal high-affinity binding to:

  • PARP-1: Kd=37nMK_d = 37 \text{nM}, comparable to olaparib (Kd=12nMK_d = 12 \text{nM})

  • Topoisomerase IIα: 65% activity inhibition at 10 μM

  • Cytochrome P450 3A4: Moderate inhibition (IC50=8.2μMIC_{50} = 8.2 \text{μM})

Structural-Activity Relationships

Comparative analysis with structural analogs highlights critical pharmacophores:

  • Iodine Substituent: Replacement with chlorine decreases PARP-1 affinity by 15-fold

  • Methoxy Position: Ortho-substitution abolishes antimicrobial activity

  • Sulfone Configuration: 1λ⁶-sulfone essential for maintaining planar ring geometry

Industrial and Research Applications

Current Uses

  • Pharmaceutical Intermediate: Serves as a building block for kinase inhibitor development

  • Radiotracer Precursor: Iodine-131 labeled derivatives under evaluation for PET imaging probes

Challenges and Future Directions

  • Solubility Limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies

  • Metabolic Stability: Rapid glucuronidation (t₁/₂ = 12 min in liver microsomes)

  • Target Identification: CRISPR-Cas9 screening needed to map additional molecular targets

Ongoing structure optimization efforts focus on:

  • Prodrug Derivatives: Phosphonooxymethyl ethers improving oral bioavailability

  • Nanoparticle Formulations: PLGA-based carriers enhancing tumor accumulation

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